REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:14]=[N:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)=[O:4].C(NC(=O)[C@H](C)C[C@H](O)[C@@H](NC(OC(C)(C)C)=O)CC(C)(C)CC(N1C2C(=CC=CC=2)CCC1C(OC)=O)=O)CCC>C(O)C.[Pd]>[CH3:1][NH:2][C:3]([CH:5]1[CH2:14][NH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6]1)=[O:4]
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Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
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CNC(=O)C1=NC2=CC=CC=C2N=C1
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.07 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
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( P )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)NC([C@@H](C[C@@H]([C@H](CC(CC(=O)N1C(CCC2=CC=CC=C12)C(=O)OC)(C)C)NC(=O)OC(C)(C)C)O)C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CNC(=O)C1NC2=CC=CC=C2NC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |